molecular formula C12H20N2O3 B1317851 5-N-(Boc)-aminomethyl-3-isopropylisoxazole CAS No. 543713-09-3

5-N-(Boc)-aminomethyl-3-isopropylisoxazole

Cat. No.: B1317851
CAS No.: 543713-09-3
M. Wt: 240.3 g/mol
InChI Key: JBNXTGLEXMQKHD-UHFFFAOYSA-N
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Description

N-Boc-amino compounds are a class of organic compounds containing an amino group (-NH2) and a tert-butoxycarbonyl (Boc) group. The Boc group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides .


Synthesis Analysis

The synthesis of N-Boc-amino compounds typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base . This reaction results in the formation of a carbamate with the Boc group protecting the amine.


Chemical Reactions Analysis

N-Boc-amino compounds can participate in various chemical reactions. The Boc group can be removed under acidic conditions to reveal the free amine. Additionally, these compounds can undergo cross-coupling reactions .

Scientific Research Applications

Synthesis and Molecular Building Blocks

5-N-(Boc)-aminomethyl-3-isopropylisoxazole is an intermediate in the synthesis of complex molecules and frameworks for various scientific applications. Its use is highlighted in the preparation of peptidomimetics, biologically active compounds, and in the formation of triazole-based scaffolds. For instance, Ferrini et al. (2015) developed a protocol using ruthenium-catalyzed cycloaddition to create protected versions of triazole amino acids, which are essential in synthesizing HSP90 inhibitors, showcasing its utility in creating biologically active molecules (Ferrini et al., 2015). Similarly, Thompson et al. (2009) described a versatile route to oxazole-5-amides, emphasizing the role of this compound as an intermediate in generating diverse amide libraries (Thompson et al., 2009).

Material Science and Polymer Chemistry

In material science, the compound finds application in the synthesis of copolymers with enhanced mechanical and thermal properties. Zhuang et al. (2012) synthesized novel poly(benzoxazole-benzimidazole-imide) copolymers, demonstrating the utility of related oxazole derivatives in improving the regularity of interchain packing and enhancing hydrogen bonding in copolyimides, leading to materials with high tensile strength and thermal stability (Zhuang et al., 2012).

Drug Discovery and Peptidomimetics

In drug discovery, the compound serves as a building block for conformationally restricted amino acids, which are crucial for the synthesis of peptidomimetics and potential lead compounds. Artamonov et al. (2015) highlighted the synthesis of a stereolibrary of oxazole-containing amino acids, underlining the significance of such intermediates in the development of novel therapeutic agents (Artamonov et al., 2015).

Catalysis and Chemical Transformations

The versatility of this compound also extends to its role in catalysis and facilitating chemical transformations. Heydari et al. (2007) explored the efficiency of H3PW12O40 as a catalyst for N-tert-butoxycarbonylation of amines, demonstrating the compound's relevance in creating N-Boc-protected amino derivatives, a fundamental step in synthesizing various pharmacologically active molecules (Heydari et al., 2007).

Safety and Hazards

The safety and hazards associated with N-Boc-amino compounds would depend on their specific structure. In general, these compounds should be handled with care to avoid exposure, ingestion, or inhalation .

Future Directions

The future directions in the study of N-Boc-amino compounds could involve the development of new synthetic methods, the exploration of their reactivity in different chemical reactions, and their application in the synthesis of biologically active molecules .

Biochemical Analysis

Biochemical Properties

5-N-(Boc)-aminomethyl-3-isopropylisoxazole plays a significant role in biochemical reactions, particularly in the protection and deprotection of amine groups. The Boc group is stable under a wide range of conditions, making it an ideal protecting group for amines in peptide synthesis and other organic reactions . This compound interacts with various enzymes and proteins, including those involved in peptide synthesis, such as aminoacyl-tRNA synthetases and peptidyl transferases. The nature of these interactions is primarily based on the ability of the Boc group to protect the amine functionality, thereby preventing unwanted side reactions and facilitating the synthesis of complex molecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of the Boc group can affect the activity of enzymes involved in amino acid metabolism and protein synthesis, leading to changes in cellular function . Additionally, this compound may impact cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, and modulating their activity. For example, the Boc group can inhibit or activate enzymes by blocking or exposing the active site, respectively . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under a wide range of conditions, but it can undergo degradation under acidic or basic conditions, leading to the removal of the Boc group . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies where prolonged exposure can lead to cumulative changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function by protecting amine groups and facilitating biochemical reactions. At high doses, this compound can exhibit toxic or adverse effects, such as enzyme inhibition and disruption of cellular metabolism . Threshold effects have been observed in studies, indicating that there is a critical dosage level beyond which the compound’s effects become detrimental .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to amino acid metabolism and peptide synthesis. This compound interacts with enzymes such as aminoacyl-tRNA synthetases and peptidyl transferases, which play crucial roles in protein synthesis . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as amino acid transporters, and can bind to proteins that facilitate its distribution within the cell . The localization and accumulation of this compound can influence its activity and function, as well as its interactions with other biomolecules .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with enzymes and proteins, as well as its overall impact on cellular processes .

Properties

IUPAC Name

tert-butyl N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-8(2)10-6-9(17-14-10)7-13-11(15)16-12(3,4)5/h6,8H,7H2,1-5H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNXTGLEXMQKHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=C1)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586047
Record name tert-Butyl {[3-(propan-2-yl)-1,2-oxazol-5-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

543713-09-3
Record name tert-Butyl {[3-(propan-2-yl)-1,2-oxazol-5-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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